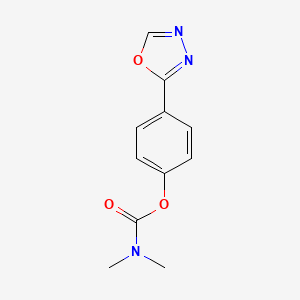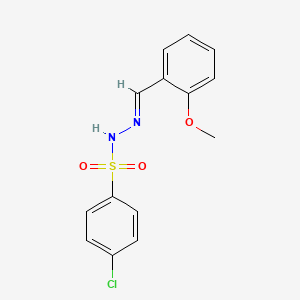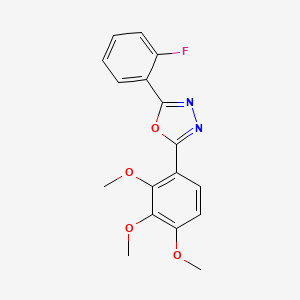![molecular formula C14H14O4S B5794030 2-[(3,4-dimethylphenyl)sulfonyl]-1,4-benzenediol](/img/structure/B5794030.png)
2-[(3,4-dimethylphenyl)sulfonyl]-1,4-benzenediol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[(3,4-dimethylphenyl)sulfonyl]-1,4-benzenediol is a chemical compound that belongs to the class of sulfonylphenols. It is also known as DIDS, which stands for 4,4'-diisothiocyanatostilbene-2,2'-disulfonic acid. DIDS is a widely used reagent in scientific research due to its ability to modify the function of various proteins and ion channels.
作用机制
The mechanism of action of DIDS involves the covalent modification of proteins and ion channels. DIDS contains two isothiocyanate groups that can react with the amino groups of lysine residues in proteins or the thiol groups of cysteine residues in ion channels. This covalent modification can alter the function of the protein or ion channel, leading to changes in ion transport or other cellular processes.
Biochemical and Physiological Effects:
DIDS has a wide range of biochemical and physiological effects, depending on the protein or ion channel that it modifies. For example, inhibition of the CFTR channel by DIDS can lead to a decrease in chloride secretion in the lungs and other organs, which is relevant to the pathophysiology of cystic fibrosis. Inhibition of the anion exchanger by DIDS can lead to a decrease in bicarbonate secretion in the pancreas and other organs, which is relevant to the pathophysiology of pancreatitis.
实验室实验的优点和局限性
DIDS has several advantages for lab experiments. It is a well-characterized reagent that is widely used in scientific research, and its mechanism of action is well understood. DIDS is also relatively easy to use, as it can be added directly to cell or tissue preparations. However, there are some limitations to the use of DIDS. For example, its covalent modification of proteins and ion channels can be irreversible, which may limit its usefulness in some experiments. In addition, the effects of DIDS can be variable depending on the specific protein or ion channel that it modifies, which may require careful optimization of experimental conditions.
未来方向
There are many future directions for research on DIDS. One area of interest is the development of new analogs of DIDS that can selectively modify specific proteins or ion channels. Another area of interest is the use of DIDS as a tool for studying the pathophysiology of various diseases, such as cystic fibrosis and pancreatitis. Finally, there is interest in the use of DIDS as a therapeutic agent for these and other diseases, although further research will be needed to determine its potential efficacy and safety.
合成方法
The synthesis of DIDS involves the reaction of 4,4'-diaminostilbene-2,2'-disulfonic acid with thionyl chloride to form the corresponding sulfonyl chloride. The sulfonyl chloride is then reacted with 3,4-dimethylphenylamine to give 2-[(3,4-dimethylphenyl)sulfonyl]-1,4-benzenediol. The overall yield of this synthesis is about 50%.
科学研究应用
DIDS is a versatile reagent that is widely used in scientific research. It is commonly used to modify the function of various proteins and ion channels. For example, DIDS has been shown to inhibit the activity of the cystic fibrosis transmembrane conductance regulator (CFTR) channel, which is involved in the transport of chloride ions across cell membranes. DIDS has also been shown to inhibit the activity of the anion exchanger, which is involved in the transport of bicarbonate ions across cell membranes. In addition, DIDS has been used to study the function of various ion channels, such as the voltage-gated potassium channel and the calcium-activated potassium channel.
属性
IUPAC Name |
2-(3,4-dimethylphenyl)sulfonylbenzene-1,4-diol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14O4S/c1-9-3-5-12(7-10(9)2)19(17,18)14-8-11(15)4-6-13(14)16/h3-8,15-16H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZTGKQOXEBMFBI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)C2=C(C=CC(=C2)O)O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[4-(acetylamino)phenyl]-2-[(4-hydroxy-2-pyrimidinyl)thio]acetamide](/img/structure/B5793953.png)
![1-methylbenzo[h]quinolin-2(1H)-one](/img/structure/B5793954.png)


![N-(3,4-dimethylphenyl)-N-[(2-hydroxy-6-methyl-3-quinolinyl)methyl]acetamide](/img/structure/B5793978.png)


![3-[(4-methoxybenzyl)thio]-5-phenyl-4H-1,2,4-triazol-4-amine](/img/structure/B5794015.png)

![3-methyl-N-[4-(2-naphthyl)-1,3-thiazol-2-yl]-2-pyridinamine](/img/structure/B5794033.png)
![2-chloro-4-nitro-N'-[1-(2-pyridinyl)ethylidene]benzohydrazide](/img/structure/B5794034.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-methylthiourea](/img/structure/B5794045.png)
